Iron(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(III) meso-tetraphenylporphine chloride typically involves the reaction of tetraphenylporphyrin with iron(III) chloride. The process can be summarized as follows:
Preparation of Tetraphenylporphyrin: This involves the condensation of benzaldehyde with pyrrole under acidic conditions to form tetraphenylporphyrin.
Metalation: The tetraphenylporphyrin is then reacted with iron(III) chloride in a suitable solvent such as chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key steps involve:
Bulk Synthesis of Tetraphenylporphyrin: Using large-scale reactors for the condensation reaction.
Metalation Process: Conducted in large solvent tanks with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Iron(III) meso-tetraphenylporphine chloride undergoes several types of chemical reactions:
Oxidation and Reduction: The iron center can undergo redox reactions, switching between different oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using solvents like dichloromethane and reagents such as pyridine.
Major Products
Oxidation: Formation of higher oxidation state complexes.
Reduction: Formation of lower oxidation state complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Iron(III) meso-tetraphenylporphine chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including silylation of hydroxyl groups.
Biology: Employed in the study of heme proteins and their functions.
Medicine: Investigated for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors for detecting gases like carbon monoxide and biomarkers in biological samples
Mechanism of Action
The mechanism of action of iron(III) meso-tetraphenylporphine chloride involves its ability to coordinate with various substrates through its iron center. This coordination can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved include:
Electron Transfer: Facilitates redox reactions by alternating between different oxidation states.
Ligand Coordination: The porphyrin ring provides a stable environment for the iron center, allowing it to interact with various ligands and substrates.
Comparison with Similar Compounds
Iron(III) meso-tetraphenylporphine chloride can be compared with other metalloporphyrins such as:
Copper(II) meso-tetraphenylporphine chloride: Similar structure but different metal center, leading to different catalytic properties.
Vanadium(IV) oxide meso-tetraphenylporphine: Contains vanadium instead of iron, used in different oxidation reactions.
The uniqueness of iron(III) meso-tetraphenylporphine chloride lies in its specific redox properties and its ability to act as a versatile catalyst in various chemical reactions .
Properties
Molecular Formula |
C44H30Cl3FeN4 |
---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
iron(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45,48H;3*1H;/q;;;;+3/p-3 |
InChI Key |
LTVDDOQQWIPTLL-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3] |
Origin of Product |
United States |
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